molecular formula C35H55NO3 B12596523 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-20-8

3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12596523
CAS No.: 643755-20-8
M. Wt: 537.8 g/mol
InChI Key: HGURSIJFBKQBCZ-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with decyloxy and dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This core can be synthesized through a series of reactions, including aldol condensation and subsequent functional group modifications. The decyloxy and dodecyloxy groups are introduced through etherification reactions, using appropriate alkyl halides and base catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification techniques to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one: Similar structure with an octyloxy group instead of a dodecyloxy group.

    3-(Decyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one: Similar structure with a hexyloxy group instead of a dodecyloxy group.

Uniqueness

The uniqueness of 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of decyloxy and dodecyloxy groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

643755-20-8

Molecular Formula

C35H55NO3

Molecular Weight

537.8 g/mol

IUPAC Name

5-decoxy-2-[(4-dodecoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C35H55NO3/c1-3-5-7-9-11-13-14-16-17-19-27-38-33-25-22-32(23-26-33)36-30-31-21-24-34(29-35(31)37)39-28-20-18-15-12-10-8-6-4-2/h21-26,29-30,37H,3-20,27-28H2,1-2H3

InChI Key

HGURSIJFBKQBCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCC)O

Origin of Product

United States

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